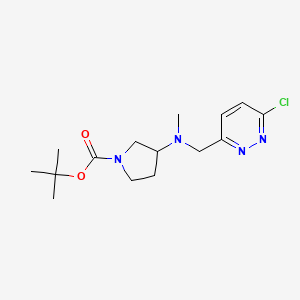aminehydrochloride](/img/structure/B13599133.png)
[(3,3-Difluorocyclopentyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorocyclopentyl)methylaminehydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.6426 . This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves several steps. One common synthetic route includes the reaction of (3,3-difluorocyclopentyl)methyl methanesulfonate with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(3,3-Difluorocyclopentyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions may produce various substituted amines.
Applications De Recherche Scientifique
(3,3-Difluorocyclopentyl)methylaminehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves its interaction with molecular targets in biological systems. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes, receptors, and other molecular targets.
Comparaison Avec Des Composés Similaires
(3,3-Difluorocyclopentyl)methylaminehydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methyl methanesulfonate: This compound is a precursor in the synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride and shares similar structural features.
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar difluorocyclopentyl group but differs in its overall structure and applications.
Methyl 6-[5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound contains a difluorocyclopentyl group and is used in different research contexts.
The uniqueness of (3,3-Difluorocyclopentyl)methylaminehydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14ClF2N |
|---|---|
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
1-(3,3-difluorocyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-10-5-6-2-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |
Clé InChI |
SWLCJQFOOYCCRD-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCC(C1)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



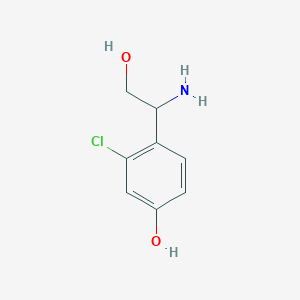

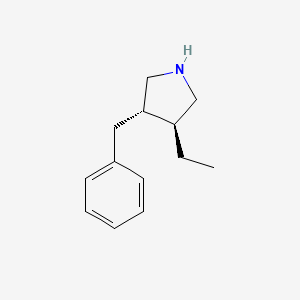

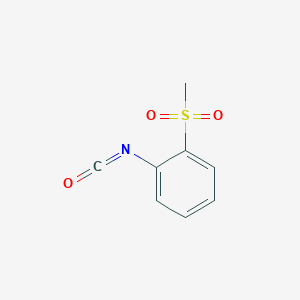


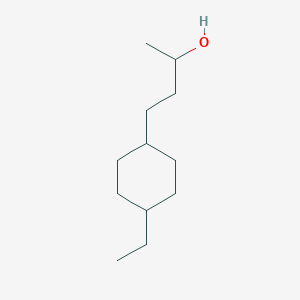
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
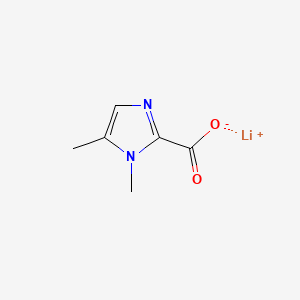
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
